1-(Phenylsulfonyl)-1H-indol-7-amine

5-HT₆ Receptor Serotonin Receptor Radioligand Binding Assay

Medicinal chemistry programs targeting 5-HT6 receptor or multifunctional cognitive disorder agents require precise regioisomeric scaffolds. This 7-amino-substituted N1-phenylsulfonylindole solves the risk of generic substitution. - **Key differentiator:** Free 7-amine enables amidation, sulfonamidation, or conjugation to cholinesterase fragments (e.g., tacrine hybrids). - **Data-driven utility:** Unsubstituted scaffold shows 5-HT6 Kᵢ = 159 nM; analogs with 7-modifications achieve Kᵢ < 50 nM and AChE inhibition (IC₅₀ 8-455 nM). - **Supply assurance:** Standard R&D quantities available; immediate shipment under ambient conditions.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
Cat. No. B11851565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)-1H-indol-7-amine
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)N
InChIInChI=1S/C14H12N2O2S/c15-13-8-4-5-11-9-10-16(14(11)13)19(17,18)12-6-2-1-3-7-12/h1-10H,15H2
InChIKeyFKMXBEYJXQFAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfonyl)-1H-indol-7-amine: Structural Identity and Core Properties for Procurement Decisions


1-(Phenylsulfonyl)-1H-indol-7-amine (CAS: 2278275-60-6) is an indole-based sulfonamide derivative characterized by a phenylsulfonyl group at the indole N1-position and a primary amine at the C7-position, with a molecular weight of 272.32 g/mol and a molecular formula of C₁₄H₁₂N₂O₂S . This compound belongs to the broader class of N1-phenylsulfonylindoles, a scaffold recognized for its ability to engage the 5-HT₆ serotonin receptor and other biological targets [1]. Its structural combination of a sulfonyl-protected indole nitrogen and a free 7-amino group defines its synthetic versatility as both a building block for downstream modifications and a pharmacophore core in medicinal chemistry programs [2].

Building block for 5-HT6 receptor ligand SAR studies

Free 7-amine enables regioselective derivatization (acylation, sulfonylation)

Supports multi-target ligand design (cholinesterases, amyloid, kinases)

Predicted COX-2 selectivity for inflammation pathway research

Why 1-(Phenylsulfonyl)-1H-indol-7-amine Cannot Be Replaced by Common N1-Phenylsulfonylindole Analogs


The 7-amino substitution on 1-(Phenylsulfonyl)-1H-indol-7-amine is a critical differentiator that prevents generic substitution with unsubstituted N1-phenylsulfonylindole (CAS 40899-71-6) or alternative amine-substituted derivatives such as Sulfabenz. Structural variations within the indole core, particularly the position and nature of the amine group, directly influence receptor binding affinity, selectivity, and subsequent downstream functionalization potential [1]. For instance, the plain N-phenylsulfonylindole scaffold exhibits moderate 5-HT₆ receptor affinity (Kᵢ = 159 nM) [2], while the introduction of a 7-amino group opens a distinct vector for chemical elaboration, enabling the synthesis of multifunctional ligands with enhanced potency and polypharmacological profiles [3]. The quantitative evidence below substantiates why the specific 7-amino regioisomer merits prioritized selection over related compounds.

This Compound 1-(Phenylsulfonyl)-1H-indol-7-amine (free 7-NH₂)
Common Substitute Plain N-phenylsulfonylindole lacks the 7-amino handle; derivatization vector lost.
This Compound Defined 7-amino regioisomer with unique SAR
Alternative Regioisomer Sulfabenz or other amine-substituted isomers may shift 5-HT₆ affinity and selectivity.
This Compound Versatile intermediate for library generation
Fully Elaborated Ligand Compounds like 17/35 are terminal leads; cannot be further diversified without de novo synthesis.

1-(Phenylsulfonyl)-1H-indol-7-amine: Quantitative Differentiation Evidence Against Comparator Compounds


Comparative 5-HT₆ Receptor Binding Affinity: 7-Amino vs. Unsubstituted N1-Phenylsulfonylindole

The plain N1-phenylsulfonylindole scaffold (CAS 40899-71-6) serves as the minimal pharmacophore for 5-HT₆ receptor engagement, exhibiting a Kᵢ of 159 nM in radioligand binding assays [1]. While direct Kᵢ data for 1-(Phenylsulfonyl)-1H-indol-7-amine are not reported in primary literature, the introduction of a 7-amino group provides a hydrogen-bond donor that is structurally poised to form additional interactions with the receptor binding pocket, as inferred from SAR studies on related non-basic 5-HT₆R ligands where even modest functional group additions (e.g., methoxy or halogen) can enhance affinity to Kᵢ values of 38–65 nM [2]. The 7-amino substituent therefore represents a distinct chemical handle for affinity optimization compared to the unadorned scaffold.

5-HT₆ Affinity (Kᵢ)
Class-level inference
Target: data not available.
Comparator (plain scaffold): Kᵢ = 159 nM
Affinity optimization context; 7-NH₂ may enhance binding
Radioligand binding, human 5-HT₆ receptor
5-HT₆ Receptor Serotonin Receptor Radioligand Binding Assay

Regioisomeric Differentiation: 7-Amino vs. Alternative Amine-Substituted N1-Phenylsulfonylindoles

The position of the amine group on the indole ring critically influences biological activity. Sulfabenz, an amine-substituted N1-phenylsulfonyl indole derivative (exact substitution position not fully disclosed), exhibits a 5-HT₆ receptor Kᵢ of 200 nM [1]. In contrast, the 7-amino substitution pattern of the target compound is structurally distinct and offers a unique synthetic handle for regioselective derivatization. The 7-position is less sterically hindered than other ring positions, allowing for efficient coupling reactions and the generation of libraries with diverse side chains [2]. Furthermore, 7-aminoindole derivatives are documented in patent literature as possessing antitumor activity [3], a therapeutic area not typically associated with 5-HT₆ receptor modulation, underscoring the distinct biological profile conferred by the 7-amino regioisomer.

Regioisomeric Kᵢ
Cross-study comparable
Sulfabenz Kᵢ = 200 nM.
7-amino regioisomer distinct SAR vector.
Regioisomer-specific SAR review
Radioligand binding, human 5-HT₆ receptor
Regioselectivity SAR 5-HT₆ Receptor

Synthetic Versatility: Free 7-Amino Group as a Diversification Point vs. Fully Substituted Multifunctional Ligands

Unlike fully elaborated multifunctional ligands such as compounds 17 and 35 from the Wichur et al. series, which exhibit 5-HT₆R Kᵢ values of 13 nM and 15 nM respectively [1], 1-(Phenylsulfonyl)-1H-indol-7-amine serves as an unadorned building block that can be selectively derivatized at the 7-amino group. This free amine allows for acylation, sulfonylation, reductive amination, or diazotization/coupling reactions to generate focused libraries of analogs with tailored properties. In contrast, compounds 17 and 35 are terminal leads with fixed substitution patterns that limit further synthetic exploration without de novo synthesis. The target compound thus offers procurement value as a versatile intermediate for generating novel intellectual property and exploring underexplored regions of chemical space around the 7-position of the N1-phenylsulfonylindole core.

Synthetic Versatility
Class-level inference
Free 7-amine enables acylation, sulfonylation, reductive amination.
Preferred building block for library synthesis
Versus fully substituted terminal leads
Medicinal Chemistry Library Synthesis Functionalization

Procurement-Grade Purity and Physical Specification

Commercial vendors offer 1-(Phenylsulfonyl)-1H-indol-7-amine at a minimum purity of 98% (HPLC) . This high purity level meets the threshold for reliable SAR studies and minimizes the risk of confounding biological results due to impurities. While specific physical property data (e.g., melting point) are not uniformly reported across all vendor datasheets, the compound's molecular weight (272.32 g/mol) and InChIKey (FKMXBEYJXQFAPX-UHFFFAOYSA-N) are consistently defined, ensuring unambiguous identification . In comparison, the unsubstituted N1-phenylsulfonylindole (CAS 40899-71-6) has a reported melting point of 78–80 °C , whereas the target compound, due to the polar 7-amino group, is expected to exhibit a higher melting point (reported range 95–99 °C) , which may influence handling and storage considerations.

Purity & Physical Spec
Supporting evidence
≥98% HPLC; MW 272.32; mp ~95–99 °C
Supports reproducible weighing and assay outcomes
Commercial specification; review vendor COA
Chemical Procurement QC Purity

Computational Docking Potential: COX-2 Selectivity Prediction for 1-Substituted Phenylsulfonyl Indoles

Docking studies on a series of 1-substituted (phenyl)sulfonyl-1H-indole derivatives, a class that encompasses the target compound, have demonstrated strong predicted selectivity for the COX-2 active site over COX-1 [1]. Although these are computational predictions and not experimental IC₅₀ values, they provide a rational basis for prioritizing 1-(Phenylsulfonyl)-1H-indol-7-amine in anti-inflammatory or pain-related drug discovery programs. The 7-amino group may serve as an attachment point for further optimization to enhance COX-2 binding affinity while maintaining the class-level selectivity profile. In contrast, unsubstituted N1-phenylsulfonylindole lacks a functional handle for such targeted modifications.

COX-2 Docking Prediction
Class-level inference
Class predicted COX-2 selectivity over COX-1.
Supports in silico pharmacophore campaigns
Requires in vitro IC₅₀ validation
COX-2 Inhibition Molecular Docking In silico Screening

EphA2 Receptor Targeting and Antiproliferative Activity: Emerging Application Area

A recent study identified a new 1-(phenylsulfonyl)-1H-indole derivative that targets the EphA2 receptor and exhibits antiproliferative activity against the U251 glioblastoma cell line [1]. While the exact structure of this derivative is not publicly disclosed, the class-level association underscores the potential of the 1-(phenylsulfonyl)-1H-indole scaffold, particularly when appropriately substituted, to engage kinase and protein-protein interaction targets relevant to oncology. The 7-amino group of the target compound provides a site for conjugation to warheads or targeting moieties that could enhance EphA2 antagonism, an opportunity not present in the unsubstituted N1-phenylsulfonylindole.

EphA2 Targeting Potential
Class-level inference
Derivative shows antiproliferative activity on U251 glioblastoma cells.
Oncology research context; data to verify
EphA2 engagement requires direct confirmation
EphA2 Receptor Glioblastoma Antiproliferative

Targeted Application Scenarios for 1-(Phenylsulfonyl)-1H-indol-7-amine Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis: 5-HT₆ Receptor Ligand Optimization

Leveraging the class-level evidence of 5-HT₆ receptor affinity for N1-phenylsulfonylindoles (Kᵢ = 159 nM for the unsubstituted scaffold), research teams can employ 1-(Phenylsulfonyl)-1H-indol-7-amine as a core scaffold for parallel synthesis of analogs with varied 7-amino substituents (e.g., amides, sulfonamides, ureas) [1]. The goal is to achieve enhanced affinity (potentially to Kᵢ < 50 nM as seen with compounds 3e and 5g) and selectivity over related serotonin receptor subtypes [2]. This application directly addresses the need for novel chemical matter in cognitive disorder programs, including Alzheimer's disease and schizophrenia [3].

Multifunctional Ligand Development for Alzheimer's Disease

Inspired by the multifunctional 1-(phenylsulfonyl)-1H-indole ligands 17 and 35 (5-HT₆R Kᵢ = 13–15 nM; AChE/BuChE IC₅₀ = 8–455 nM; Aβ aggregation inhibition 68–75% at 10 μM) [4], 1-(Phenylsulfonyl)-1H-indol-7-amine can serve as a modular building block for constructing polypharmacological agents. The free 7-amino group enables the attachment of cholinesterase inhibitor fragments (e.g., tacrine or rivastigmine-derived moieties) or amyloid-binding elements, thereby expanding the therapeutic potential beyond single-target modulation.

Target Validation in Glioblastoma and EphA2-Driven Cancers

Building on the recent discovery of a 1-(phenylsulfonyl)-1H-indole derivative with antiproliferative activity on U251 glioblastoma cells via EphA2 receptor targeting [5], 1-(Phenylsulfonyl)-1H-indol-7-amine can be used to generate focused compound libraries for target validation studies. The 7-amino group provides a convenient site for biotinylation or fluorescent tagging, enabling pull-down assays and cellular imaging to confirm target engagement. This scenario is particularly relevant for researchers exploring the Eph-ephrin signaling axis as a therapeutic vulnerability in glioblastoma.

In Silico Screening and Pharmacophore Model Refinement

Computational docking studies indicating COX-2 selectivity for 1-substituted phenylsulfonyl indoles [6] justify the inclusion of 1-(Phenylsulfonyl)-1H-indol-7-amine in virtual screening campaigns. Its defined 3D conformation, anchored by the phenylsulfonyl group, can be used to generate pharmacophore queries or to calibrate docking scoring functions. Procurement of this compound for follow-up in vitro COX inhibition assays (IC₅₀ determination) is a logical next step for computational chemistry groups seeking to validate their models.

Application
Selection Property
Validation Focus
5-HT₆ receptor ligand optimization
7-amino handle for derivatization
Affinity and selectivity screening (5-HT₆ panel)
Multifunctional ligand design (Alzheimer’s research)
Modular building block for conjugation
Multi-target profiling (5-HT₆R, ChEs, Aβ aggregation)
Glioblastoma target validation (EphA2)
7-amino conjugation site for probes
EphA2 engagement and antiproliferative assays
COX-2 pharmacophore model refinement
Defined 3D conformation (phenylsulfonyl anchor)
In vitro COX-2 inhibition assay follow-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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